molecular formula C14H16N4O5S B1212010 N(4)-Acetylsulfadimethoxine CAS No. 24341-30-8

N(4)-Acetylsulfadimethoxine

Cat. No.: B1212010
CAS No.: 24341-30-8
M. Wt: 352.37 g/mol
InChI Key: DQWIIKBKAIPUPY-UHFFFAOYSA-N
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Description

N(4)-Acetylsulfadimethoxine (CAS 555-25-9), with the molecular formula C14H16N4O5S and a molecular weight of 352.37 g/mol, is a significant metabolite of the long-acting sulfonamide antibiotic Sulfadimethoxine (SDM) . This compound is a benzenesulfonamide substituted by an acetylamino group at the N4-position and a 4,6-dimethoxy-2-pyrimidinyl group at the nitrogen atom . In research, it serves as a critical analytical reference standard for studying the pharmacokinetics and metabolic fate of its parent drug . Studies in humans have shown that Sulfadimethoxine is metabolized via N4-acetylation and N1-glucuronidation, with the metabolic rate impacting the overall half-life of the drug; fast acetylators exhibit a significantly shorter half-life of both SDM and its N4-acetyl metabolite compared to slow acetylators . A primary research application is the monitoring of veterinary drug residues. This metabolite is a major target analyte in methods developed to quantify residues of Sulfadimethoxine in food-producing animals, such as bovine plasma, urine, oral fluid, liver, and kidney . These analytical protocols, often based on LC-MS/MS, are essential for ensuring food safety and compliance with regulatory tolerance levels . The compound is also valuable for investigating drug-protein interactions. It exhibits high plasma protein binding (approximately 99%) , and research indicates it can play a role in modulating the in vivo protein binding of the parent Sulfadimethoxine when concentrations of the metabolite are elevated . This makes it relevant for studies on drug displacement and clearance. As an off-white powder with a purity of ≥98% (by HPLC) , it is characterized by techniques including 1H-NMR . For stability, it is recommended to store the product at -20°C for long-term preservation and to protect it from light and moisture[citation:7). This product is intended for research purposes only and is not designed or approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-[4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S/c1-9(19)15-10-4-6-11(7-5-10)24(20,21)18-14-16-12(22-2)8-13(17-14)23-3/h4-8H,1-3H3,(H,15,19)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWIIKBKAIPUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891444
Record name N4-Acetylsulfadimethoxine
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Molecular Weight

352.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24341-30-8
Record name N-[4-[[(4,6-Dimethoxy-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide
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Record name N(4)-Acetylsulfadimethoxine
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Record name N4-Acetylsulfadimethoxine
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Record name 24341-30-8
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Preparation Methods

Procedure

  • Reagents :

    • Sulfadimethoxine (1 equiv.)

    • Acetic anhydride (1.2–2.0 equiv.)

    • Catalytic acid (e.g., concentrated H₂SO₄ or H₃PO₄) or base (e.g., pyridine)

    • Solvent: Toluene, dichloromethane, or acetic acid

  • Reaction Conditions :

    • Temperature: 25–80°C (reflux for polar solvents)

    • Time: 2–6 hours

    • Workup: Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol/water

  • Mechanism :
    The acid catalyst protonates the carbonyl oxygen of acetic anhydride, enhancing its electrophilicity. The amino group attacks the acyl carbon, forming a tetrahedral intermediate that collapses to release acetate and yield the acetylated product.

  • Yield : 75–90% (depending on stoichiometry and solvent).

Synthesis via Sulfonyl Chloride Intermediate

This method involves synthesizing this compound from 4-acetamidobenzenesulfonyl chloride and 4,6-dimethoxypyrimidin-2-amine.

Procedure

  • Preparation of 4-Acetamidobenzenesulfonyl Chloride :

    • Starting Material : 4-Acetamidobenzenesulfonic acid

    • Chlorination : Treat with PCl₅ or SOCl₂ in dichloromethane at 0–25°C.

    • Isolation : Filter and evaporate excess reagent under reduced pressure.

  • Coupling Reaction :

    • Reagents :

      • 4-Acetamidobenzenesulfonyl chloride (1 equiv.)

      • 4,6-Dimethoxypyrimidin-2-amine (1 equiv.)

      • Base: Pyridine or NaHCO₃ (to scavenge HCl)

    • Conditions : Stir in THF or DMF at 25–60°C for 4–12 hours.

    • Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

  • Yield : 65–80%.

Catalytic Acetylation Using Palladium Complexes

Recent advances propose using cationic palladium(II) catalysts to enhance acetylation efficiency. While primarily explored for alcohols, this method shows promise for selective amino group acetylation.

Procedure

  • Reagents :

    • Sulfadimethoxine (1 equiv.)

    • Acetic anhydride (1.5 equiv.)

    • Pd(PhCN)₂(OTf)₂ (1–5 mol%)

    • Solvent: Dichloromethane or acetonitrile

  • Conditions :

    • Temperature: 25–40°C

    • Time: 30 minutes–2 hours

  • Advantages :

    • High selectivity for the N(4) position.

    • Reduced side reactions (e.g., O-acetylation).

  • Yield : 85–95% (optimized conditions).

Comparative Analysis of Methods

MethodReagents/ConditionsYield (%)Purity (%)Key Advantages
Direct AcetylationAcetic anhydride, H₂SO₄, toluene, reflux75–90>95Simple, cost-effective
Sulfonyl Chloride Route4-Acetamidobenzenesulfonyl chloride, pyridine65–80>98High purity, scalable
Palladium-CatalyzedPd(PhCN)₂(OTf)₂, CH₂Cl₂, 25°C85–95>99Rapid, selective, minimal byproducts

Critical Considerations

  • Purification : Recrystallization from ethanol or ethyl acetate is standard. Melting point (235–236°C) serves as a purity indicator.

  • Side Reactions : Over-acetylation is rare due to the single reactive amino group. Hydrolysis of the sulfonamide bond is avoided by maintaining pH < 9 during workup.

  • Industrial Scalability : The sulfonyl chloride route is preferred for large-scale synthesis due to predictable yields and reagent availability.

Emerging Trends

  • Enzymatic Acetylation : Microbial enzymes (e.g., acyltransferases) offer green chemistry alternatives, though yields remain suboptimal (50–60%).

  • Flow Chemistry : Continuous-flow systems improve heat and mass transfer, reducing reaction times to <1 hour for catalytic methods .

Chemical Reactions Analysis

Types of Reactions: N(4)-Acetylsulfadimethoxine undergoes several types of chemical reactions, including:

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to regenerate sulfadimethoxine.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of various oxidation products.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Sulfadimethoxine and acetic acid.

    Oxidation: Various oxidation products depending on the oxidizing agent used.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N(4)-Acetylsulfadimethoxine has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of sulfonamides and their derivatives.

    Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.

    Medicine: Explored for its potential use in treating bacterial infections in animals, particularly in veterinary medicine.

    Industry: Utilized in the development of new antimicrobial agents and formulations for veterinary use.

Mechanism of Action

N(4)-Acetylsulfadimethoxine exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. The compound targets the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, ultimately leading to bacterial cell death.

Comparison with Similar Compounds

    Sulfadimethoxine: The parent compound of N(4)-Acetylsulfadimethoxine, used as an antibacterial agent.

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.

Uniqueness: this compound is unique due to its acetylated structure, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The acetyl group can also affect the compound’s solubility and stability, making it a valuable derivative for specific applications in veterinary medicine.

Q & A

Q. How can researchers validate the specificity of immunoassays for detecting this compound in complex matrices?

  • Methodological Answer: Develop a competitive ELISA using polyclonal antibodies raised against the acetylated sulfonamide moiety. Test cross-reactivity with structurally similar compounds (e.g., sulfadoxine, sulfamethoxazole) at concentrations up to 100 μg/mL. Calculate specificity using the formula: Cross-reactivity (%)=(IC₅₀ of targetIC₅₀ of analog)×100\text{Cross-reactivity (\%)} = \left(\frac{\text{IC₅₀ of target}}{\text{IC₅₀ of analog}}\right) \times 100

    Values <5% indicate high specificity .

Q. What statistical approaches address variability in pharmacokinetic data for this compound?

  • Methodological Answer: Apply non-linear mixed-effects modeling (NONMEM) to analyze sparse PK data. Use a two-compartment model with first-order absorption (AIC/BIC for model selection). Incorporate covariates (e.g., renal clearance, plasma protein binding) via stepwise forward addition/backward elimination. Validate with bootstrap analysis (n=1000 iterations) .

Q. How can researchers investigate synergistic effects between this compound and other anti-infectives?

  • Methodological Answer: Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI):
    • FICI ≤0.5: Synergy; >0.5–4: Additivity; >4: Antagonism.
    • Confirm synergy via time-kill curves (0–24h) and assess post-antibiotic effect (PAE) using sub-MIC concentrations. Pair with transcriptomic analysis (RNA-seq) to identify upregulated/downregulated pathways .

Q. What systematic review methodologies ensure comprehensive analysis of this compound’s therapeutic potential?

  • Methodological Answer: Follow PRISMA guidelines:
    • Search PubMed, Embase, and Web of Science using MeSH terms (e.g., "Sulfanilamides/therapeutic use").
    • Include gray literature (preprints, conference abstracts) via ProQuest.
    • Assess bias using Cochrane ROB 2.0 tool and perform meta-analysis (random-effects model) in RevMan. Address heterogeneity via I² statistics and subgroup analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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